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Compound of Interest

Compound Name: 2-Hydroxy-4-methyl-5-nitropyridine

Cat. No.: B1296462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Hydroxy-4-methyl-5-
nitropyridine with various electrophiles and nucleophiles. This compound, a substituted

pyridinone, is a valuable building block in medicinal chemistry and materials science.

Understanding its reactivity is crucial for the design and synthesis of novel molecules with

potential therapeutic or functional properties.

General Reactivity Profile
2-Hydroxy-4-methyl-5-nitropyridine exists in a tautomeric equilibrium with its pyridin-2(1H)-

one form. The reactivity of the molecule is significantly influenced by the electronic effects of its

substituents. The nitro group at the 5-position is a strong electron-withdrawing group, which

deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for

nucleophilic aromatic substitution. The methyl group at the 4-position is a weak electron-

donating group. The hydroxy/oxo group at the 2-position can act as a nucleophile and an

internal directing group.

The resonance structures of the pyridin-2(1H)-one tautomer indicate that the C3 and C5

positions are more electron-rich and thus more susceptible to electrophilic attack, while the C4

and C6 positions are more electron-deficient and favored sites for nucleophilic attack. However,

the strong deactivating effect of the nitro group at C5 makes electrophilic substitution

challenging.
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Reactions with Electrophiles
Due to the presence of the strongly deactivating nitro group, electrophilic aromatic substitution

on 2-Hydroxy-4-methyl-5-nitropyridine is generally difficult. Reactions typically require harsh

conditions and may result in low yields.

Alkylation (O- and N-Alkylation)
The ambident nucleophilic character of the 2-hydroxy-4-methyl-5-nitropyridine/pyridinone

tautomer allows for both O-alkylation and N-alkylation, yielding 2-alkoxy-4-methyl-5-

nitropyridine and 1-alkyl-4-methyl-5-nitro-2-pyridone derivatives, respectively. The

regioselectivity of the alkylation is dependent on the reaction conditions, including the nature of

the alkylating agent, the base, and the solvent.

Table 1: Alkylation Reactions of 2-Hydroxypyridines

Reaction Type
Reagents and
Conditions

Product Type Yield (%) Reference

O-Methylation

CH₃I, Ag₂CO₃,

acetonitrile,

microwave

N-methylated 95 [1]

O-Methylation

CH₃I, Ag₂CO₃,

toluene,

microwave

O-methylated 28 [1]

O-Methylation

Na, absolute

methanol; then

2-chloro-4-

methyl-5-

nitropyridine

2-methoxy-4-

methyl-5-

nitropyridine

98 [2]

N-Alkylation

Alkyl halides, t-

BuOK, THF, n-

Bu₄NI (catalyst)

N-alkyl-4-alkoxy-

2-pyridones
High [3]

N-Alkylation

(Mitsunobu)

Alcohol, PPh₃,

DEAD or DIAD

N-alkyl-2-

pyridones
Variable [4]
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Experimental Protocol: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine[2]

This protocol describes the O-methylation of the corresponding chloro-derivative, which serves

as a model for the O-alkylation of 2-hydroxy-4-methyl-5-nitropyridine.

To a stirred solution of sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C, a

solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15

ml) is added dropwise rapidly.

The resulting dark-colored solution is stirred at room temperature for 30 minutes.

The reaction mixture is then concentrated to a solid via evaporation under reduced pressure.

This solid is dissolved in water (25 ml), and the pH is adjusted to 6 with concentrated HCl.

The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).

The combined organic extracts are dried over MgSO₄ and evaporated under reduced

pressure to yield 2-methoxy-4-methyl-5-nitropyridine as an orange solid.

Starting Material

Alkylation Pathways
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2-Hydroxy-4-methyl-5-nitropyridine

O-Alkylation

Hard base
(e.g., NaH)
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Soft base
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2-Alkoxy-4-methyl-5-nitropyridine 1-Alkyl-4-methyl-5-nitro-2-pyridone
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Caption: Conversion to the chloro derivative.

Nucleophilic Aromatic Substitution (SNAr)
The resulting 2-chloro-4-methyl-5-nitropyridine is highly susceptible to nucleophilic attack at the

C2 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can

displace the chloride.

Table 3: Nucleophilic Substitution on 2-Chloro-4-methyl-5-nitropyridine

Nucleophile
Reagents and
Conditions

Product Yield (%) Reference

Methoxide
Na, absolute

methanol

2-methoxy-4-

methyl-5-

nitropyridine

98 [2]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on 2-Chloro-

4-methyl-5-nitropyridine

Dissolve 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in a suitable solvent (e.g., DMF,

DMSO, or an alcohol corresponding to the alkoxide nucleophile).

Add the nucleophile (e.g., amine, sodium alkoxide, sodium thiolate; 1.1-1.5 equivalents).

If necessary, add a base (e.g., K₂CO₃, Et₃N) to neutralize any acid formed during the

reaction.

Heat the reaction mixture to an appropriate temperature (can range from room temperature

to reflux), monitoring the progress by TLC.

After completion, cool the reaction mixture and pour it into water to precipitate the product or

to allow for extraction.

Isolate the product by filtration or extraction with an organic solvent.
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Purify the crude product by column chromatography or recrystallization.

DOT Diagram: Nucleophilic Aromatic Substitution Workflow

SNAr Workflow

Synthesize 2-Chloro derivative

Perform Nucleophilic Substitution

Nucleophile
(e.g., R-NH2, R-O-, R-S-)

Isolate and Purify Product

Click to download full resolution via product page

Caption: General workflow for SNAr reactions.

Reactions with Organometallic Reagents
The reaction of 2-hydroxy-4-methyl-5-nitropyridine with organometallic reagents such as

Grignard or organolithium reagents is complex. The acidic proton of the hydroxyl group will be

readily deprotonated. Furthermore, the nitro group can also react with these strong
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nucleophiles. For controlled C-C bond formation, it is generally advisable to first protect the

hydroxyl group and then perform the reaction with a less reactive organometallic reagent, such

as an organocuprate, if selective addition to the ring is desired.

Reduction of the Nitro Group
The nitro group can be reduced to an amino group using various reducing agents, such as

H₂/Pd-C, SnCl₂/HCl, or Fe/NH₄Cl. This transformation opens up a wide range of further

derivatization possibilities, including diazotization and coupling reactions, or acylation of the

resulting amino group.

Experimental Protocol: General Procedure for Nitro Group Reduction

Dissolve 2-Hydroxy-4-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol, ethyl

acetate, or acetic acid).

Add the reducing agent (e.g., 10% Pd/C for catalytic hydrogenation, or a stoichiometric

amount of SnCl₂ or Fe powder).

For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr

shaker). For metal/acid reductions, add the acid (e.g., concentrated HCl or acetic acid) and

heat if necessary.

Monitor the reaction by TLC until the starting material is consumed.

Upon completion, filter off the catalyst or metal residues.

Neutralize the reaction mixture with a base (e.g., NaHCO₃, NaOH) and extract the product

with an organic solvent.

Dry the organic layer and concentrate to obtain the amino-substituted pyridine.

These notes provide a foundational understanding of the reactivity of 2-Hydroxy-4-methyl-5-
nitropyridine. Researchers are encouraged to consult the primary literature for more specific

and optimized reaction conditions for their desired transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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